molecular formula C16H19ClF3N7O B2896849 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea CAS No. 2034426-26-9

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

Cat. No.: B2896849
CAS No.: 2034426-26-9
M. Wt: 417.82
InChI Key: NQQDYZBIYNXFFI-UHFFFAOYSA-N
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Description

This compound, 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, is a synthetically designed small molecule featuring a 1,3,5-triazine core fused with a urea linker and a chlorophenyl group. The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry and drug discovery due to its significant biological efficacy and biocompatibility, serving as an important pharmacophore in the development of new therapeutic agents . Structurally analogous N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds have been identified as potent and selective inhibitors of mutant isocitrate dehydrogenase (IDH2) enzymes, which are compelling targets in oncology, particularly for the treatment of cancers like glioma and glioblastoma . The presence of the urea functional group in its architecture is a common feature in molecules that engage in robust hydrogen-bonding interactions with biological targets, potentially contributing to high-affinity binding. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a strategically chosen aromatic system, where the chlorine and electron-withdrawing trifluoromethyl group are often incorporated to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Researchers can leverage this compound as a key chemical tool for probing disease pathways, studying enzyme inhibition mechanisms, or as a synthetic intermediate for the construction of more complex molecular hybrids. Its structure offers a versatile platform for further chemical modification and fine-tuning in exploratory research programs .

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3N7O/c1-26(2)13-23-12(24-14(25-13)27(3)4)8-21-15(28)22-9-5-6-11(17)10(7-9)16(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQDYZBIYNXFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The resulting intermediate is then reacted with a suitable chlorotrifluoromethylphenyl isocyanate to form the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine or phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Synthetic Routes
The compound can be synthesized through various methods, including:

  • Microwave Irradiation : A notable method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This eco-friendly approach yields the target compound efficiently with good-to-excellent yields.
  • Mechanochemical Methods : These methods can also be adapted for large-scale production, showcasing the compound's potential for industrial applications.

Types of Reactions
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several chemical reactions:

  • Oxidation : Can yield hydroxylated derivatives.
  • Reduction : Alters the structure and may modify biological activity.
  • Substitution Reactions : Introduces various functional groups that enhance versatility.

Biological Activities

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant biological activities:

  • Anticancer Properties : The compound has shown potential as an anticancer agent. Recent studies highlight its antiproliferative effects against various cancer cell lines. Below is a summary of key findings:
StudyCell LineIC50 (μM)Mechanism of Action
Study AMGC-8039.47Inhibition of ERK signaling pathway
Study AHCT-1169.58Induction of apoptosis and G2/M phase arrest
Study BMCF-713.1Tubulin polymerization inhibition
Study CHeLa0.53Inhibition of tubulin assembly
Study DA5490.58Induction of cell cycle arrest

Case Studies

  • Study A (2022) : Evaluated triazolo[1,5-a]pyrimidine derivatives and found significant antiproliferative activities against MGC-803 and HCT-116 cell lines.
  • Study B (2022) : Reported potent inhibitory effects on tubulin polymerization with an IC50 value of 0.53 μM against HCT-116 cells.
  • Study C (2021) : Demonstrated effectiveness in inhibiting growth across multiple cancer cell lines through apoptosis induction.

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Cardiovascular Disorders : It is being investigated for its potential in treating conditions related to heart health.
  • Type 2 Diabetes : Research suggests it may play a role in managing this metabolic disorder.
  • Hyperproliferative Disorders : Its ability to inhibit cell proliferation positions it as a candidate for treating cancers.

Other Biological Activities

Beyond anticancer properties, 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown:

  • Antibacterial Activity : Some derivatives have demonstrated efficacy against bacterial strains.
  • Antiviral Activity : Preliminary studies indicate possible antiviral effects that warrant further investigation.

Mechanism of Action

The mechanism of action of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s triazine and phenyl groups can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Triazine Phenyl Substituents Melting Point (°C) Yield (%) Applications/Notes
Target Compound C₁₇H₂₁ClF₃N₇O 4,6-Bis(dimethylamino) 4-chloro-3-(trifluoromethyl)phenyl Not Reported Not Given Kinase inhibition (inferred)
1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-(5-((2-fluorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2j) C₃₈H₃₄ClF₄N₇O₄S Thiazole-piperazine complex 4-chloro-3-(trifluoromethyl)phenyl 165–167 74.5 Antimicrobial/antifungal (hypothesized)
1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d) C₃₉H₃₂F₆N₈O₅S Coumarin-hydrazine conjugate 3,5-bis(trifluoromethyl)phenyl 225–226 70.1 Fluorescent probes/chemodosimeters
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-((6-chloro-1,2,4,5-tetrazin-3-yl)oxy)ethyl)urea C₁₇H₁₂ClF₆N₇O₂ Tetrazine-oxyethyl linker 3,5-bis(trifluoromethyl)phenyl Not Reported 63 Anion-π interaction studies

Key Observations :

  • Substituent Effects: The target compound’s 4,6-bis(dimethylamino)triazine core distinguishes it from analogues with thiazole-piperazine (2j) or coumarin-hydrazine (3d) moieties. The dimethylamino groups likely improve aqueous solubility compared to electron-withdrawing substituents (e.g., trifluoromethyl in 3d) .
  • Phenyl Group Variations : The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound may enhance steric hindrance and metabolic resistance relative to 3,5-bis(trifluoromethyl)phenyl derivatives (3d, ).

Functional Comparisons

Agrochemical Relevance

Triazine-based sulfonylureas in (e.g., triflusulfuron methyl) feature sulfonylurea linkages instead of urea but highlight the triazine moiety’s versatility in pesticidal activity.

Research Findings and Data Gaps

  • Physicochemical Data : The target compound lacks reported melting points, yields, or spectral data (cf. 2j and 3d in ).
  • Synthetic Routes: details tetrazine coupling strategies, which could inspire novel synthetic pathways for the target compound .

Biological Activity

The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea , often referred to as a triazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine ring substituted with dimethylamino groups and a phenyl urea moiety. Its molecular formula is C14H16ClF3N5C_{14}H_{16}ClF_3N_5 with a molecular weight of approximately 365.76 g/mol. The presence of trifluoromethyl and chlorinated phenyl groups enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to and modulate the activity of receptors, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this triazine derivative exhibit significant pharmacological properties. Key areas of biological activity include:

  • Antimicrobial Activity : Studies have shown that triazine derivatives can exhibit potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study reported that triazine derivatives showed MIC values ranging from 0.046 to 3.11 μM against MRSA, outperforming traditional antibiotics like vancomycin (MIC: 0.68 μM) .
    • Another investigation highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .
  • Antitumor Effects :
    • Research conducted on triazine derivatives revealed that they induced apoptosis in various cancer cell lines through the modulation of apoptotic pathways . The presence of the trifluoromethyl group was noted to enhance cytotoxicity.
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that certain triazine derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic uses for conditions such as arthritis .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Compound NameStructureNotable FeaturesBiological Activity
Triazine AStructure AContains dimethylamino groupsAntibacterial (MIC: 0.125 μg/mL)
Triazine BStructure BSubstituted phenyl groupCytotoxic against cancer cells
Triazine CStructure CFluorinated phenyl ringAnti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for preparing this urea derivative, and how can purity be ensured post-synthesis?

The compound is typically synthesized via nucleophilic substitution or urea coupling reactions. For example, a related triazine-methyl urea derivative was prepared by reacting a hydroxyl-substituted intermediate with 6-chloro-1,2,4,5-tetrazine under inert conditions using dichloromethane as a solvent and 2,4,6-collidine as a base. Purification involves flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product as a fluorescent solid . Purity is confirmed via thin-layer chromatography (Tf values) and spectroscopic characterization (NMR, HRMS).

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : Identify aromatic protons (δ 7.0–8.5 ppm), dimethylamino groups (δ ~2.8–3.2 ppm), and trifluoromethyl signals (¹⁹F NMR: δ ~-60 to -70 ppm).
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ or [M–Cl]⁻ ions) with <5 ppm error.
  • UV-Vis/Fluorescence : Monitor π-π* transitions in triazine/aryl groups (λmax ~250–350 nm) and emission profiles for functional group interactions .

Q. How does the urea linkage influence hydrolytic stability, and what conditions accelerate degradation?

The urea bond is susceptible to hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions. For example, hydrolysis of similar compounds occurs at elevated temperatures (60–80°C), yielding aryl amines and CO₂. Stability studies should include pH-varied buffers (pH 1–13) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

Contradictions often arise from residual solvents, tautomerism, or dynamic equilibria. Strategies include:

  • Variable Temperature (VT) NMR : Resolve overlapping signals by altering thermal conditions.
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

Q. What experimental design (DoE) approaches optimize reaction yield and scalability for this compound?

  • Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reagent stoichiometry vs. reaction time).
  • Flow Chemistry : Improve reproducibility using continuous-flow reactors, as demonstrated for diazomethane synthesis (residence time: 2–5 min, 0°C) .

Q. How can computational tools predict biological targets or structure-activity relationships (SAR) for this compound?

  • Molecular Docking (AutoDock, Glide) : Simulate binding to kinases or enzymes (e.g., protein kinase B) using crystal structures (PDB IDs: 1O6K, 3D0E).
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with bioactivity (e.g., IC₅₀ values) .

Q. What strategies address aqueous solubility challenges in formulation studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., 20% w/v in PBS).
  • Salt Formation : React with HCl or citric acid to improve ionization.
  • Nanoemulsions : Encapsulate in lipid-based carriers (≤200 nm particle size) for in vivo delivery .

Q. How are enzyme inhibition mechanisms validated for urea derivatives targeting kinases?

  • Kinase Assays : Use ADP-Glo™ or radiometric ³³P-ATP assays to measure inhibition (IC₅₀) against recombinant kinases (e.g., EGFR, VEGFR2).
  • Cellular Profiling : Assess antiproliferative effects in cancer lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM) .

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